molecular formula C12H20Cl2N2 B2682080 4-(Piperidin-4-ylmethyl)aniline dihydrochloride CAS No. 37586-21-3

4-(Piperidin-4-ylmethyl)aniline dihydrochloride

Cat. No.: B2682080
CAS No.: 37586-21-3
M. Wt: 263.21
InChI Key: QCAIJPCIMUQUPS-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylmethyl)aniline dihydrochloride is a high-value chemical intermediate designed for pharmaceutical research and development. This dihydrochloride salt offers enhanced stability and solubility for synthetic applications. The compound's molecular structure, featuring both a piperidine ring and an aniline moiety, makes it a versatile building block for constructing complex molecules in medicinal chemistry. Its primary research value lies in its application as a precursor in the synthesis of potential therapeutics, particularly for the central nervous system (CNS) and oncology. The piperidine scaffold is a prevalent feature in numerous CNS-active drugs, and the reactive aniline group allows for diverse functionalization through alkylation, acylation, and coupling reactions . This enables researchers to create targeted libraries of compounds for lead optimization, aiming to improve potency, selectivity, and pharmacokinetic properties . In oncology research, structurally similar aniline-substituted piperidines are indispensable intermediates in the synthesis of approved PARP inhibitors, such as Niraparib, highlighting the strategic importance of this chemical class in developing life-saving cancer treatments . Mechanistically, as a building block, this compound contributes to molecules that can interact with a range of biological targets. Research on related piperidine-based compounds shows potential for activity as histamine H3 receptor (H3R) antagonists/inverse agonists, which can modulate the release of neurotransmitters like acetylcholine, dopamine, and norepinephrine . Such multi-target agents are being investigated for multifactorial diseases like Alzheimer's, where combining H3R antagonism with other properties (e.g., cholinesterase inhibition) may offer superior therapeutic outcomes . Handling Note: Refer to the Safety Data Sheet (SDS) before use. The product has associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Disclaimer: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(piperidin-4-ylmethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;;/h1-4,11,14H,5-9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAIJPCIMUQUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride typically involves the reaction of piperidine with aniline derivatives under specific conditions. One common method includes the use of hydrogenation and cyclization reactions. For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can lead to the formation of piperidine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are designed to be cost-effective and efficient, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial in achieving these goals .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-ylmethyl)aniline dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other piperidine derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of piperidinones, while reduction can yield various substituted piperidines .

Scientific Research Applications

4-(Piperidin-4-ylmethyl)aniline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[(Piperidin-4-yl)methyl]aniline dihydrochloride
  • Molecular Formula : C₁₁H₁₈Cl₂N₂
  • Molecular Weight : 249.18 g/mol
  • CAS Number : Discontinued (referenced as a building block in drug discovery and materials science) .

Structural Features :
The compound consists of an aniline moiety (aromatic amine) linked to a piperidine ring via a methylene bridge. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications.

Applications :
Used as a synthetic intermediate in kinase inhibitors and other therapeutic agents, particularly in oncology research. Its piperidine-aniline scaffold is critical for binding to biological targets, such as kinases or receptors .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural analogues, focusing on molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-(Piperidin-4-ylmethyl)aniline dihydrochloride C₁₁H₁₈Cl₂N₂ 249.18 Discontinued Piperidine-aniline scaffold; dihydrochloride salt enhances solubility.
2-(Piperidin-4-yl)aniline dihydrochloride C₁₁H₁₇Cl₂N₂ 249.18 N/A Direct piperidine-aniline linkage; lacks methylene bridge .
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]aniline dihydrochloride C₁₇H₂₁Cl₄N₃ 409.20 1431964-90-7 Piperazine ring with dichlorophenyl substituent; higher molecular complexity.
4-(Aminomethyl)aniline dihydrochloride C₇H₁₂Cl₂N₂ 195.09 54799-03-0 Simpler structure; lacks piperidine ring.
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride C₁₁H₁₈Cl₂N₂ 249.18 866954-94-1 Pyrrolidine instead of piperidine; altered ring size affects steric properties.
(S)-4-(1-Aminoethyl)aniline dihydrochloride C₈H₁₄Cl₂N₂ 209.12 255060-76-5 Chiral center at ethylamine; stereochemistry impacts target binding.

Biological Activity

4-(Piperidin-4-ylmethyl)aniline dihydrochloride, a compound characterized by its piperidine and aniline moieties, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18Cl2N2C_{12}H_{18}Cl_2N_2, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments. The compound's structure consists of a piperidine ring attached to an aniline group, which is crucial for its biological interactions.

Biological Activities

Research has identified several biological activities associated with this compound, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Potential : Preliminary investigations indicate that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The compound has been explored for its neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for further development in this area.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. This inhibition enhances acetylcholine levels, potentially improving cognitive functions.
  • Receptor Modulation : It has been shown to interact with sigma receptors and histamine H3 receptors, which are involved in pain modulation and neuroprotection.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound found that it inhibited the growth of several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Studies

In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates, with evidence of mitochondrial pathway activation (Bax/Bcl-2 ratio changes).

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa10Cell cycle arrest at G2/M phase

Neuroprotective Effects

Research focusing on neuroprotection highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in mitigating neuronal damage associated with Alzheimer's disease.

Comparative Analysis with Similar Compounds

A comparative study was conducted to evaluate the biological activity of structurally similar compounds:

Compound NameSimilarity IndexUnique Features
4-(1-Methylpiperidin-4-yl)aniline0.95Methyl substitution enhancing solubility
3-(Piperidin-4-ylmethyl)aniline hydrochloride0.79Different positional isomer affecting activity
4-(Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline)0.80Incorporates nitro and fluoro groups enhancing reactivity

Q & A

Q. What structural modifications enhance selectivity for kinase targets?

  • Design :
  • Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate ring conformation.
  • Linker Optimization : Replace methylene with ethylene spacers to improve target engagement .

Comparative Analysis

Q. How does this compound differ from 4-(3-Fluorophenyl)piperidine derivatives?

  • Key Differences :
  • Bioactivity : The fluorophenyl analog shows higher affinity for GABA receptors but lower solubility.
  • Synthetic Complexity : Fluorine introduction requires hazardous reagents (e.g., DAST) .

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